molecular formula C21H21N3O6S B11059376 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

Cat. No.: B11059376
M. Wt: 443.5 g/mol
InChI Key: WCNVUMHPOZRVHC-UHFFFAOYSA-N
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Description

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, benzodioxole, and triazatricyclo

Preparation Methods

The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the methoxymethyl and methyl groups. The final step involves the formation of the triazatricyclo structure through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazatricyclo structure can be reduced under specific conditions to form simpler amine derivatives.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with active sites of enzymes, inhibiting their activity. The triazatricyclo structure may facilitate binding to specific receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one is unique due to its combination of functional groups and structural complexity. Similar compounds include:

These comparisons highlight the distinct properties and potential applications of this compound in scientific research and industry.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

InChI

InChI=1S/C21H21N3O6S/c1-9-5-10(7-26-2)13-14-18(31-21(13)22-9)20(25)24-19(23-14)11-6-12(27-3)16-17(15(11)28-4)30-8-29-16/h5-6,19,23H,7-8H2,1-4H3,(H,24,25)

InChI Key

WCNVUMHPOZRVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC(=C5C(=C4OC)OCO5)OC)SC2=N1)COC

Origin of Product

United States

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